3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine
Description
BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two 3,4-diethoxyphenyl groups attached to a triazole ring through a methylene bridge
Properties
Molecular Formula |
C24H32N4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3,5-bis[(3,4-diethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C24H32N4O4/c1-5-29-19-11-9-17(13-21(19)31-7-3)15-23-26-27-24(28(23)25)16-18-10-12-20(30-6-2)22(14-18)32-8-4/h9-14H,5-8,15-16,25H2,1-4H3 |
InChI Key |
AFLRNRMRKDHSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN=C(N2N)CC3=CC(=C(C=C3)OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves a multi-step process. One common method is the reaction of 3,4-diethoxybenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
BIS[(3,4-DIMETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but with methoxy groups instead of ethoxy groups.
BIS[(3,4-DIHYDROXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but with hydroxy groups instead of ethoxy groups.
BIS[(3,4-DIMETHYLAMINOPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but with dimethylamino groups instead of ethoxy groups.
Uniqueness
BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethoxy groups can also affect the compound’s ability to interact with molecular targets, potentially leading to different biological effects compared to similar compounds .
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